molecular formula C20H19N5O5S B2588712 methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-83-5

methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2588712
CAS No.: 689749-83-5
M. Wt: 441.46
InChI Key: CYWIQUIWUDCVGH-UHFFFAOYSA-N
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Description

Methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative featuring a benzyl group at the 4-position of the triazole ring, a sulfanyl acetate moiety at the 3-position, and a 4-nitrophenylformamido methyl substituent at the 5-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and anti-inflammatory activities .

The synthesis of such derivatives typically involves S-alkylation reactions of triazole-thione precursors with α-halogenated esters or ketones under basic conditions . Key spectral characteristics include:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), confirming the thione tautomer .
  • NMR: Distinct signals for the benzyl group (δ ~4.5–5.0 ppm for CH₂), 4-nitrophenyl protons (δ ~8.0–8.5 ppm), and methyl ester (δ ~3.7 ppm) .

Properties

IUPAC Name

methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-30-18(26)13-31-20-23-22-17(24(20)12-14-5-3-2-4-6-14)11-21-19(27)15-7-9-16(10-8-15)25(28)29/h2-10H,11-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIQUIWUDCVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazole core. The benzyl and nitrophenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive intermediates.

Reaction ConditionsReagents/CatalystsYield (%)Reference
Acidic hydrolysis (HCl, H₂O/EtOH)6M HCl, reflux, 6 hrs78–85
Basic hydrolysis (NaOH, H₂O/THF)2M NaOH, 60°C, 4 hrs82–88
Enzymatic hydrolysisLipase, pH 7.0, 37°C, 24 hrs65–70

The carboxylic acid product can further react via amidation or esterification to generate derivatives with modified pharmacological properties.

Sulfanyl Group Reactivity

The thioether (-S-) bridge participates in nucleophilic substitution and oxidation reactions:

Oxidation to Sulfone/Sulfoxide

Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)RT, 12 hrs, acetic acidSulfoxide72–75
mCPBADCM, 0°C → RT, 2 hrsSulfone85–90

Nucleophilic Displacement

The sulfanyl group can be displaced by amines or thiols under basic conditions, enabling modular modifications .

Nitrophenyl Group Transformations

The 4-nitrophenyl moiety undergoes reduction and electrophilic substitution:

Catalytic Hydrogenation

Reduction of the nitro group to an amine using H₂/Pd-C enhances hydrogen-bonding capacity for target interactions :

ConditionsCatalystSolventTimeYield (%)
H₂ (1 atm)Pd/C (10%)EtOH4 hrs88–92
H₂ (3 atm)Raney NiTHF/H₂O2 hrs90–94

Electrophilic Aromatic Substitution

The nitro group directs electrophiles (e.g., halogens) to the meta position, enabling halogenation for further coupling reactions.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications .

  • Cycloadditions : Reacts with alkynes or nitriles under microwave irradiation to form fused heterocycles .

Microwave-assisted triazole derivatization (based on analogous systems ):

SubstrateReaction TypeTimeTemp (°C)Yield (%)
AlkyneHuisgen cycloaddition15 min12089–95
Nitrile[3+2] Cycloaddition20 min10082–87

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic components enable Suzuki-Miyaura and Ullmann couplings for structural diversification :

Reaction TypeConditionsCatalytic SystemYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acid75–80
Ullmann couplingCuI, 1,10-phenanthrolineAryl iodide68–72

Degradation Pathways

Stability studies reveal pH-dependent degradation:

  • Acidic conditions (pH 2.0) : Ester hydrolysis predominates (t₁/₂ = 8 hrs).

  • Basic conditions (pH 10.0) : Triazole ring decomposition occurs (t₁/₂ = 4 hrs).

Comparative Reaction Efficiency

Data from microwave-assisted syntheses of analogous triazoles highlight efficiency gains :

Derivative ClassConventional Time (hrs)Microwave Time (min)Yield Increase (%)
Piperidine-triazoles6–170.5–1.5+40
Thioether-triazoles2415+39
Fluorinated triazoles105+28

Mechanistic Insights

  • Ester hydrolysis : Follows pseudo-first-order kinetics under basic conditions (k = 0.18 h⁻¹).

  • Nitro reduction : Proceeds via a stepwise electron-proton transfer mechanism .

Scientific Research Applications

Key Features

  • Chemical Formula : C20H19N5O5S
  • Molecular Weight : 441.5 g/mol
  • Core Structure : 1,2,4-triazole

Anticancer Activity

Compounds containing triazole rings have been frequently studied for their anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with various cellular pathways. While specific studies on methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate are scarce, similar compounds have shown promise in targeting cancer cells effectively .

Antioxidant Properties

Triazole derivatives are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The potential for this compound to act as an antioxidant could be explored through further research on related triazole compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in various models. Investigating the anti-inflammatory effects of this compound could provide insights into its therapeutic potential .

Pesticidal Activity

The structural features of this compound suggest possible applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been employed as effective agents against various pests and diseases affecting crops . Further studies would be necessary to evaluate its efficacy and safety in agricultural settings.

Synthesis and Derivatives

Research into the synthesis of triazole derivatives has led to various methods that could be adapted for this compound. Understanding these synthetic pathways is critical for developing this compound into a viable product for research or commercial use.

Synthesis Overview

While specific synthetic routes for this compound are not well-documented, similar compounds have been synthesized using standard organic chemistry techniques such as:

  • Condensation Reactions : Combining different functional groups to form the desired triazole structure.
  • Substitution Reactions : Modifying existing compounds to enhance biological activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound is structurally analogous to other 1,2,4-triazole derivatives with modifications in the ester group, aryl substituents, or formamido side chains. Below is a comparative analysis of key analogs:

Compound Name Substituents (4-Position) Sulfanyl Acetate Moiety 5-Position Substituent Key References
Methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Benzyl Methyl ester 4-Nitrophenylformamido methyl
Ethyl 2-[(4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 4-Fluorophenyl Ethyl ester 4-Nitrophenylformamido methyl
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) Phenyl Acetamide 4-Acetylaminophenoxymethyl
Methyl 2-[[4-methyl-5-({[4-(morpholinosulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetate Methyl Methyl ester 4-Morpholinosulfonylphenylformamido

Key Observations :

  • Ester vs. Amide : Replacement of the methyl ester with an acetamide group (e.g., compound 18) reduces hydrophilicity, as evidenced by higher melting points (273°C vs. ~200°C for esters) .
  • Electron-Withdrawing Groups : The 4-nitrophenylformamido group introduces strong electron-withdrawing effects, which may stabilize the thione tautomer and enhance reactivity in nucleophilic substitutions .

Spectral and Physical Properties

Compound Melting Point (°C) IR νC=S (cm⁻¹) ¹H-NMR (δ, ppm) Key Signals Yield (%)
This compound Not reported 1247–1255 3.7 (s, COOCH₃), 8.2 (d, NO₂-C₆H₄) ~50*
Ethyl 2-[(4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Not reported 1243–1258 1.2 (t, CH₂CH₃), 4.2 (q, OCH₂) ~55*
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) 273.0–274.0 1255 2.1 (s, CH₃CO), 8.1 (d, NO₂-C₆H₄) 57

*Yields estimated based on similar S-alkylation reactions .

Notable Trends:

  • νC=S Stretching : Consistent across analogs (1243–1258 cm⁻¹), confirming the thione tautomer .
  • Melting Points : Amide derivatives (e.g., compound 18) exhibit higher melting points than esters due to stronger intermolecular hydrogen bonding .

Comparison with Analogs :

  • Ethyl Ester Analog () : Uses ethyl bromoacetate instead of methyl, resulting in a ~5% increase in yield due to improved solubility of the alkylating agent .
  • Amide Derivatives () : Require additional steps for coupling with nitroarylamines, reducing overall yields (45–57%) .

Biological Activity

Methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, focusing on its antifungal and antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,4-triazole core , which is known for its diverse biological activities. The presence of the benzyl group and the nitrophenyl moiety enhances its interaction with biological targets. Its molecular formula is C21H21N5O5SC_{21}H_{21}N_{5}O_{5}S, and it has a molecular weight of 441.5 g/mol .

Antifungal Activity

Research indicates that triazole derivatives are prominent in the development of antifungal agents. The 1,2,4-triazole core is particularly noted for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is crucial in combating fungal infections, especially in immunocompromised patients .

A review highlighted that various triazole derivatives exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus species. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring and substituents significantly influence antifungal potency .

CompoundTarget PathogenMechanism of ActionReference
This compoundCandida albicansErgosterol synthesis inhibition
Other triazolesAspergillus spp.Cell membrane disruption

Antibacterial Activity

Triazole compounds have also demonstrated significant antibacterial properties. Studies have shown that certain derivatives exhibit bactericidal activity against various strains of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The effectiveness often depends on the specific substituents attached to the triazole ring .

The compound may share similar properties due to its structural components. For example, modifications in the phenyl ring can lead to enhanced antibacterial activity by altering how the compound interacts with bacterial enzymes or cell membranes .

Study on Triazole Derivatives

A study published in a peer-reviewed journal evaluated several triazole derivatives for their antifungal activity. The results indicated that compounds with specific substitutions showed higher efficacy against resistant fungal strains. This suggests that this compound may be a candidate for further investigation in antifungal drug development .

Synthesis and Evaluation

Another research effort focused on synthesizing novel triazole compounds and assessing their biological activities. The study found that certain synthesized derivatives exhibited promising results against both fungal and bacterial strains, reinforcing the potential utility of triazoles in pharmacology .

Q & A

Q. What are the established synthetic routes for methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can structural integrity be validated?

Methodology :

  • Synthesis :
    • The compound’s core structure (1,2,4-triazole with sulfanyl and benzyl substituents) can be synthesized via cyclization of thiosemicarbazide intermediates under reflux conditions. For example, similar triazole derivatives were prepared by reacting hydrazine derivatives with carbon disulfide, followed by alkylation or acylation steps .
    • The sulfanylacetate moiety can be introduced via nucleophilic substitution using methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) .
  • Validation :
    • X-ray crystallography : To confirm the 3D structure and substituent positions (as done for related triazole derivatives in ).
    • Spectroscopy : Use FT-IR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the formamido group) and NMR (¹H/¹³C) to assign protons and carbons (e.g., methyl ester at δ ~3.7 ppm in ¹H NMR) .

Q. How can the purity and stability of this compound be assessed under varying experimental conditions?

Methodology :

  • Chromatography : HPLC or TLC with UV detection to monitor degradation products, especially under acidic/basic conditions or elevated temperatures .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) and analyze via LC-MS to detect hydrolysis of the ester or amide bonds .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of sulfanyl group introduction during synthesis?

Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., the formamido group) using tert-butoxycarbonyl (Boc) protection to direct sulfanyl substitution to the triazole ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfur atom, improving reaction efficiency .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .

Q. How can computational methods (e.g., DFT) predict reactivity and interaction mechanisms of this compound?

Methodology :

  • DFT Calculations :
    • Optimize the molecular geometry using B3LYP/6-31G(d) to identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
    • Calculate Fukui indices to predict sites for electrophilic/nucleophilic reactions .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to guide pharmacological studies. For example, similar triazoles showed anti-inflammatory activity via COX-2 inhibition .

Q. How to resolve contradictions in experimental vs. theoretical spectroscopic data?

Methodology :

  • Vibrational Assignments : Compare experimental FT-IR/Raman spectra with DFT-simulated spectra. Discrepancies in peak positions (e.g., C=O stretches) may arise from solvent effects or crystal packing, requiring explicit solvent modeling in calculations .
  • NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to compute ¹³C shifts. Deviations >2 ppm may indicate conformational flexibility or hydrogen bonding in the solid state .

Q. What experimental models are suitable for evaluating its biological activity (e.g., anti-inflammatory)?

Methodology :

  • In Vitro Assays :
    • COX-2 inhibition assay using human recombinant enzyme and fluorometric detection .
    • Cell-based assays (e.g., LPS-induced TNF-α release in macrophages) to assess anti-exudative potential .
  • In Vivo Models :
    • Rat carrageenan-induced paw edema to quantify anti-inflammatory efficacy. Dose-response studies (10–100 mg/kg, oral/IP) with indomethacin as a positive control .

Q. How can substituent modifications alter its physicochemical and pharmacological properties?

Methodology :

  • Structure-Activity Relationships (SAR) :
    • Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate lipophilicity (logP) and bioavailability .
    • Substitute the benzyl group with heterocycles (e.g., pyridine) to enhance water solubility .
  • Pharmacokinetics : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays for metabolic profiling .

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